1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
“1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the 2-chloro-4-fluorobenzylthio and 3-isopropoxypropyl groups. Common reagents and conditions include:
Starting materials: Appropriate quinazoline and triazole derivatives.
Reagents: Chlorinating agents, fluorinating agents, thiolating agents, and alkylating agents.
Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents.
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, infections, and neurological disorders.
Industry: Use in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: shares structural similarities with other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
1111196-79-2 |
---|---|
Molecular Formula |
C23H24ClFN4O2S |
Molecular Weight |
474.98 |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-14(2)31-10-4-9-28-21(30)18-11-15(3)5-8-20(18)29-22(28)26-27-23(29)32-13-16-6-7-17(25)12-19(16)24/h5-8,11-12,14H,4,9-10,13H2,1-3H3 |
SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)N(C2=O)CCCOC(C)C |
solubility |
not available |
Origin of Product |
United States |
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